3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane
Description
3-(1H-Imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a nitrogen-containing azabicyclo[3.2.1]octane core. The molecule is substituted at the 3-position with a 1H-imidazole ring and at the 8-position with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group. The imidazole moiety is a common pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions, while the thiadiazole group, an electron-deficient heterocycle, may enhance metabolic stability and influence receptor binding .
Synthetic routes to similar bicyclic compounds often involve coupling reactions. For instance, describes the coupling of an acid with 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole hydrate (HOBt), suggesting analogous methods may apply to the target compound’s synthesis .
Properties
IUPAC Name |
(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-9-13(21-17-16-9)14(20)19-10-2-3-11(19)7-12(6-10)18-5-4-15-8-18/h4-5,8,10-12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUWOFCRXGSPJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the formation of the imidazole ring, followed by the introduction of the thiadiazole moiety. The final step involves the cyclization to form the azabicyclo[3.2.1]octane structure. Common reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Comparisons:
Substituent Effects on Physicochemical Properties Thiadiazole vs. Oxazole (BK78064): The target compound’s 4-methyl-1,2,3-thiadiazole-5-carbonyl group differs from BK78064’s oxazole substituent. Thiadiazole vs. Pyrazine (): The pyrazine-2-carbonyl group in ’s compound introduces a nitrogen-rich aromatic system, likely increasing polarity and aqueous solubility compared to the thiadiazole analog. However, pyrazine’s planar structure may reduce steric hindrance, influencing receptor binding .
Biological Implications highlights a triazole-substituted analog targeting mu opioid and chemokine receptors, suggesting that heterocyclic substituents at position 3 or 8 may modulate receptor affinity. Triazole vs. Imidazole (Position 3): Triazoles (as in ) offer additional hydrogen-bonding sites compared to imidazoles, which may enhance binding to targets like kinases or proteases. However, imidazole’s lower steric bulk could improve membrane permeability .
Synthetic Accessibility
- The target compound’s thiadiazole carbonyl group may require specialized coupling reagents, as seen in ’s use of EDC/HOBt for amide bond formation. In contrast, oxazole or pyrazine derivatives (e.g., BK78064 or ) might employ simpler cyclization or nucleophilic substitution strategies .
Research Findings and Hypotheses
- Metabolic Stability: Thiadiazole-containing compounds often exhibit prolonged half-lives due to resistance to oxidative metabolism, as seen in cephalosporin analogs (). This property could make the target compound advantageous for prolonged therapeutic effects .
- Receptor Selectivity: The 8-azabicyclo[3.2.1]octane scaffold is prominent in NOP (nociceptin opioid peptide) receptor agonists (). The target compound’s imidazole-thiadiazole motif may shift selectivity toward non-opioid targets, such as chemokine receptors or ion channels .
Biological Activity
The compound 3-(1H-imidazol-1-yl)-8-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octane possesses significant biological activity due to its unique structural features, which include an imidazole ring and a thiadiazole moiety. This article explores the biological activities associated with this compound, including its anticancer and antimicrobial properties, supported by relevant case studies and research findings.
Structural Overview
The structure of the compound can be broken down as follows:
- Imidazole ring : Known for various biological activities including antifungal and antibacterial effects.
- Thiadiazole moiety : Associated with antimicrobial and anticancer activities.
Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, compounds containing the 1,3,4-thiadiazole structure have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain thiadiazole derivatives had IC50 values ranging from 0.59 to 5.9 µM against malignant mesothelioma cells, indicating significant cytotoxic activity .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(1H-indol-3-yl)-6-(thiophen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole | SUIT-2 | 0.85 |
| 2-(1H-indol-3-yl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | Panc-1 | 4.85 |
| 5-methoxy-3-[6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole | Capan-1 | 5.0 |
The mechanism of action for these compounds often involves the modulation of key signaling pathways associated with cell migration and apoptosis .
Antimicrobial Activity
Compounds featuring the thiadiazole moiety have also been evaluated for their antimicrobial properties. A review highlighted that derivatives of 1,3,4-thiadiazoles exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-butylamino-5-[(4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazole | Staphylococcus aureus | 10 |
| 5-chloro-3-[6-(2,5-dimethoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-1H-indole | Pseudomonas aeruginosa | 20 |
These findings suggest that the incorporation of both imidazole and thiadiazole rings enhances the biological activity of the compounds.
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives in preclinical models:
- Study on Mesothelioma : A group of researchers investigated the effects of various thiadiazole derivatives on mesothelioma cell lines. They observed a significant reduction in cell viability and migration in treated cells compared to controls .
- Antibiofilm Properties : Another study focused on the antibiofilm activity of thiadiazole-containing compounds against pathogenic bacteria. The results indicated that certain derivatives effectively inhibited biofilm formation without impacting planktonic cell viability .
Q & A
Q. How can contradictions between theoretical and experimental vibrational spectra be addressed?
- Methodological Answer :
- DFT-IR Simulations : Compare experimental IR peaks with DFT-calculated spectra (B3LYP/6-31G* basis set) to assign ambiguous vibrations. Adjust for solvent effects (e.g., PCM model for acetic acid) .
- Isotopic Labeling : Synthesize -labeled analogs to confirm assignments of thiadiazole ring vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
